N-(1-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)シクロプロピル)アセトアミド

説明

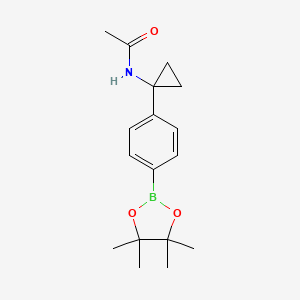

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group and further connected to a cyclopropylacetamide moiety. The boronic acid functionality makes it a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions.

科学的研究の応用

Chemistry:

Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Catalysis: It serves as a ligand in various catalytic processes, enhancing the reactivity and selectivity of the catalysts.

Biology and Medicine:

Drug Development: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates for the treatment of cancer and other diseases.

Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and imaging applications.

Industry:

Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials with unique properties.

Agriculture: It is used in the development of agrochemicals for crop protection and enhancement.

作用機序

Target of Action

Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . It can also be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide typically involves the following steps:

Formation of the Boronic Ester: The initial step involves the formation of the boronic ester by reacting 4-bromo-1,3,2-dioxaborolane with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere at elevated temperatures.

Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved by reacting the boronic ester with cyclopropyl bromide in the presence of a base such as sodium hydride.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide. This can be done using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid. This reaction is typically carried out using hydrogen peroxide or other oxidizing agents.

Reduction: The compound can be reduced to form the corresponding borane derivative. This reaction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The boronic ester group can participate in various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide).

Major Products:

Oxidation: Boronic acid derivatives.

Reduction: Borane derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

類似化合物との比較

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison:

- Structural Differences: While these compounds share the boronic ester group, they differ in the substituents attached to the phenyl ring. For example, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has an amino group, whereas 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has an aldehyde group.

- Reactivity: The presence of different functional groups affects the reactivity and applications of these compounds. For instance, the amino group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline makes it more suitable for bioconjugation, while the aldehyde group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is useful in the synthesis of complex organic molecules.

- Applications: Each compound has unique applications based on its structure and reactivity. N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide is particularly valuable in cross-coupling reactions and drug development due to its stability and reactivity.

生物活性

N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with biological targets, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide is , with a molecular weight of approximately 385.39 g/mol. The structure features a cyclopropyl group linked to an acetamide and a phenyl ring substituted with a dioxaborolane group, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : Dioxaborolanes can interfere with cellular processes such as apoptosis and cell cycle regulation. They may inhibit specific kinases involved in cancer progression.

- Case Study : A study demonstrated that derivatives of dioxaborolanes showed selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to the unique interactions between the boron atom and cellular targets .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | High |

| A549 (Lung Cancer) | 15 | Moderate |

| HeLa (Cervical Cancer) | 12 | High |

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes critical for tumor growth:

- Kinase Inhibition : Preliminary studies suggest that N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide can inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition may lead to G1 phase arrest in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest potential antimicrobial effects:

- Mechanism : The presence of the boron atom may enhance the compound's ability to interact with bacterial cell walls or disrupt metabolic pathways.

- Case Study : A derivative demonstrated significant activity against Gram-positive bacteria in vitro, indicating a broader spectrum of biological activity beyond anticancer effects .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide through structural modifications:

- Synthesis Improvements : New synthetic routes have been developed that increase yield and purity.

- Bioavailability Studies : Investigations into the pharmacokinetics reveal favorable absorption characteristics when administered orally in animal models.

特性

IUPAC Name |

N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-12(20)19-17(10-11-17)13-6-8-14(9-7-13)18-21-15(2,3)16(4,5)22-18/h6-9H,10-11H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDGCTCNAIFTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675257 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-39-9 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。